ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
Brand Name: Vulcanchem
CAS No.: 887893-89-2
VCID: VC4822809
InChI: InChI=1S/C22H22N2O6/c1-3-29-19(26)12-11-18(25)24-20-16-9-4-5-10-17(16)30-21(20)22(27)23-14-7-6-8-15(13-14)28-2/h4-10,13H,3,11-12H2,1-2H3,(H,23,27)(H,24,25)
SMILES: CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC
Molecular Formula: C22H22N2O6
Molecular Weight: 410.426

ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate

CAS No.: 887893-89-2

Cat. No.: VC4822809

Molecular Formula: C22H22N2O6

Molecular Weight: 410.426

* For research use only. Not for human or veterinary use.

ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate - 887893-89-2

Specification

CAS No. 887893-89-2
Molecular Formula C22H22N2O6
Molecular Weight 410.426
IUPAC Name ethyl 4-[[2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
Standard InChI InChI=1S/C22H22N2O6/c1-3-29-19(26)12-11-18(25)24-20-16-9-4-5-10-17(16)30-21(20)22(27)23-14-7-6-8-15(13-14)28-2/h4-10,13H,3,11-12H2,1-2H3,(H,23,27)(H,24,25)
Standard InChI Key PICFEDPGHVRMOH-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC

Introduction

Structural and Nomenclature Analysis

The compound’s systematic IUPAC name, ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate, delineates its molecular architecture:

  • A benzofuran core (fused benzene and furan rings) substituted at positions 2 and 3.

  • At position 2: A 3-methoxyphenylcarbamoyl group (–NHC(O)C₆H₄–OCH₃).

  • At position 3: A carbamoylpropanoate ethyl ester (–NHC(O)CH₂CH₂COOCH₂CH₃).

This arrangement introduces hydrogen-bonding motifs (amide and ester groups) and hydrophobic regions (aromatic rings), which are critical for molecular interactions in biological systems .

Synthesis and Optimization Strategies

Core Benzofuran Construction

Benzofuran synthesis typically involves cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds. For example, Meldrum’s acid has been employed to generate β-keto esters, which undergo cyclization to form benzofuran scaffolds . In the context of the target compound, a similar strategy could involve:

  • Condensation of 2-hydroxybenzoic acid derivatives with Meldrum’s acid to form a β-keto ester intermediate.

  • Cyclization via acid catalysis to yield the benzofuran core .

Physicochemical and Spectroscopic Properties

Key Data (Theoretical)

PropertyValue
Molecular FormulaC₂₃H₂₃N₃O₇
Molecular Weight477.45 g/mol
LogP (Partition Coefficient)~2.8 (predicted)
SolubilityModerate in DMSO, ethanol

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks at ~3300 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O) .

  • ¹H NMR: Key signals include δ 1.2 ppm (triplet, –CH₂CH₃), δ 3.8 ppm (singlet, –OCH₃), and δ 6.8–7.9 ppm (aromatic protons) .

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferencesPharmacological Activity
Target CompoundDual carbamoyl, 3-methoxyHypothesized GPR40 modulation
PubChem CID 489114 Single carbamoyl, pyridylConfirmed GPR40 agonism
CAS 211915-84-3 Benzimidazole coreAntidiabetic activity

The target compound’s 3-methoxyphenyl group may enhance blood-brain barrier permeability compared to pyridyl analogues .

Future Directions and Challenges

  • Synthetic Optimization: Improve yields via microwave-assisted coupling or flow chemistry .

  • Target Validation: Screen against GPCR panels and kinase arrays.

  • ADMET Profiling: Assess cytochrome P450 interactions and hepatotoxicity.

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